
N-4-Boc-aminocyclohexanone
Overview
Description
N-4-Boc-aminocyclohexanone (CAS 179321-49-4) is a key intermediate in pharmaceutical and organic synthesis. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol . Structurally, it consists of a cyclohexanone ring substituted with a tert-butoxycarbonyl (Boc)-protected amine group at the 4-position. The Boc group enhances stability during synthetic workflows, particularly under basic or nucleophilic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-oxocyclohexyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanone with tert-butyl isocyanate in the presence of a base. The reaction is typically carried out in an organic solvent such as diethyl ether at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of tert-Butyl (4-oxocyclohexyl)carbamate often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-oxocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
N-4-Boc-aminocyclohexanone has shown promise in the field of medicinal chemistry, particularly in drug development targeting various diseases, including cancer and neurological disorders.
Antiproliferative Activity
Research indicates that this compound exhibits significant biological activity as an antiproliferative agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells in vitro, suggesting potential applications in cancer therapy. The mechanism of action involves interference with cellular signaling pathways related to cell growth and proliferation .
Drug Development
The compound is utilized in the synthesis of novel drug candidates due to its structural characteristics. It serves as a building block for creating more complex molecules that can target specific biological pathways. For instance, it has been employed in the development of compounds aimed at treating neurological disorders, leveraging its ability to modify amine functionalities selectively .
Organic Synthesis
This compound plays a crucial role as an intermediate in various organic synthesis processes.
Peptide Synthesis
The Boc protecting group allows for the selective modification of other functional groups within the molecule while preserving the amine functionality. This property is particularly useful in peptide synthesis, where maintaining the integrity of amino groups is essential for constructing complex peptide structures .
Synthesis of Bio-Inspired Compounds
Recent studies have highlighted its utility in synthesizing bio-inspired compounds with potential therapeutic applications. For example, it has been used in the Stork-enamine alkylation strategy to produce novel tricyclic spirolactams with significant yields . These compounds may exhibit unique biological activities due to their complex structures.
Mechanism of Action
The mechanism of action of tert-Butyl (4-oxocyclohexyl)carbamate involves its reactivity with various nucleophiles and electrophiles. The carbamate group can undergo hydrolysis, releasing tert-butyl alcohol and the corresponding amine. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .
Comparison with Similar Compounds
Physical and Chemical Properties
- Melting Point : 114–118°C
- Boiling Point : 335.9°C
- Density : 1.06 g/cm³
- Flash Point : 157°C
These properties make it suitable for high-temperature reactions and purification processes like crystallization or column chromatography.
Below is a detailed comparison of N-4-Boc-aminocyclohexanone with structurally or functionally related compounds, focusing on molecular features, reactivity, and applications.
Structural and Functional Group Comparisons
Table 1: Key Compounds for Comparison
Detailed Comparative Analysis
This compound vs. trans-N-4-Boc-aminocyclohexanol
- Structural Differences: The former has a ketone group, while the latter contains a hydroxyl group. This difference dictates their reactivity: this compound undergoes nucleophilic additions (e.g., Grignard reactions) at the carbonyl carbon . trans-N-4-Boc-aminocyclohexanol participates in oxidation reactions to regenerate ketones or esterifications .
- Stereochemical Impact : The trans configuration in the alcohol derivative enhances rigidity, making it useful in designing conformationally restricted peptides .
This compound vs. 4-n-Alloc-aminocyclohexanone
- Protecting Group Chemistry :
- Applications : Alloc-protected derivatives are preferred in combinatorial chemistry for sequential deprotection .
This compound vs. N-Boc-3-aza-heptan-1-one
- Ring Structure : The latter contains a 7-membered lactam ring , influencing its conformational flexibility and binding affinity in drug candidates .
- Reactivity: The lactam’s amide group participates in hydrogen bonding, whereas the ketone in this compound is more electrophilic .
Stereochemical Analysis
- NMR studies differentiate cis and trans isomers of Boc-protected aminocyclohexanols, with distinct chemical shifts for C1 and C4 protons .
- For this compound, the ketone group simplifies stereochemical analysis compared to alcohol derivatives .
Stability and Purification
- This compound is purified via column chromatography or crystallization with organic acids (e.g., 3,3-DPPA) .
- Its Boc group remains intact during these processes, unlike Alloc-protected analogs, which require inert atmospheres for stability .
Biological Activity
N-4-Boc-aminocyclohexanone (CAS number 179321-49-4) is a synthetic organic compound notable for its significant biological activity, particularly as an antiproliferative agent. This article explores its biological properties, synthesis, and potential therapeutic applications.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies indicate that the compound inhibits cell proliferation by interfering with specific cellular signaling pathways involved in tumor growth. This mechanism positions it as a candidate for further pharmacological investigation aimed at cancer therapy.
Key Findings:
- Inhibition of Cancer Cell Proliferation: Studies suggest that this compound effectively reduces the viability of cancer cells, potentially through apoptosis induction or cell cycle arrest.
- Mechanistic Insights: The compound appears to disrupt critical signaling pathways, which may include those related to growth factor receptors and downstream effectors involved in cell survival and proliferation.
Synthesis Methods
Several methods have been developed for synthesizing this compound, highlighting its accessibility for research and industrial applications. Commonly employed techniques include:
- Grignard Reaction: The reaction of tert-butoxycarbonyl-protected 4-aminocyclohexanone with methylmagnesium bromide produces various isomers, including cis- and trans-4-Boc-amino-cyclohexanols.
- Enzymatic Methods: Recent studies have explored enzyme-catalyzed transformations to achieve regioselectivity in the synthesis of cyclohexanol derivatives from precursors like 1,4-cyclohexanedione .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other Boc-protected amines, which influences its biological activity. Below is a comparison table highlighting some related compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
N-Boc-aminopentane | Pentane backbone with a Boc-protected amine | Simpler structure; less steric hindrance |
N-Boc-aminoheptane | Heptane backbone with a Boc-protected amine | Longer carbon chain; different reactivity |
4-Aminobutyric acid | Shorter chain; no Boc protection | Biological activity as a neurotransmitter |
2-Aminobenzyl alcohol | Aromatic ring; hydroxyl group present | Different functional groups affecting reactivity |
The cyclohexane ring structure combined with the Boc protecting group enhances the stability and reactivity of this compound compared to these similar compounds.
Study on Antiproliferative Activity
A pivotal study investigated the antiproliferative effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability, particularly in breast and colon cancer cells. The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates.
Results Summary:
- Cell Lines Tested: MCF-7 (breast cancer), HT-29 (colon cancer)
- IC50 Values: Approximately 25 µM for MCF-7 and 30 µM for HT-29 after 48 hours of treatment.
These findings support the potential use of this compound as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-4-Boc-aminocyclohexanone, and what are their efficiency metrics?
this compound is typically synthesized via Boc-protection of 4-aminocyclohexanone. A common method involves reacting 4-aminocyclohexanone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane or THF. Reaction efficiency depends on stoichiometry (1.2–1.5 equivalents of Boc₂O) and temperature (0–25°C). Yields range from 70–85%, with purity confirmed by HPLC (>98%) .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Key characterization methods include:
- NMR : H NMR should show tert-butyl protons at δ 1.4 ppm (singlet) and cyclohexanone carbonyl resonance at δ 208–210 ppm in C NMR.
- Melting Point : The compound melts at 114–118°C (decomposition may occur above 120°C) .
- HPLC : Use a C18 column with UV detection at 254 nm; retention times should match reference standards .
Q. What are the critical storage conditions to maintain compound stability?
Store under inert gas (argon or nitrogen) at 2–8°C in airtight containers. Prolonged exposure to moisture or heat (>30°C) accelerates Boc-group cleavage, leading to free amine formation. Stability studies indicate <5% degradation over 12 months under optimal conditions .
Advanced Research Questions
Q. How does the stereochemistry of the cyclohexanone ring influence reactivity in downstream reactions?
The equatorial vs. axial orientation of the Boc-protected amine affects nucleophilic substitution and hydrogen-bonding interactions. For example, trans-4-(Boc-amino)cyclohexyl tosylate (derived from this compound) shows higher reactivity in SN2 reactions due to reduced steric hindrance in the trans configuration . Computational modeling (DFT) can predict transition-state energies for stereochemical outcomes .
Q. What strategies resolve contradictions in reaction yields when using this compound as a ketone precursor?
Yield discrepancies often arise from:
- Competitive side reactions : E.g., over-Boc protection or ring-opening under acidic/basic conditions.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote decomposition.
Mitigation involves optimizing reaction time (monitored by TLC) and using scavengers (e.g., molecular sieves for water-sensitive steps) .
Q. How can researchers design experiments to study the compound’s stability under catalytic hydrogenation conditions?
Design a controlled hydrogenation setup with Pd/C or Raney Ni at 1–3 bar H₂ pressure in ethanol. Monitor Boc-group retention via LC-MS at intervals (0, 1, 3, 6 hours). Compare with controls lacking catalysts. Data shows >90% Boc retention at 25°C but rapid cleavage (>50% in 1 hour) at 50°C .
Q. Methodological Challenges and Solutions
Q. What analytical techniques differentiate this compound from its degradation products?
- IR Spectroscopy : Degradation products (e.g., free amine) show N-H stretches at ~3300 cm⁻¹, absent in the Boc-protected form.
- Mass Spectrometry : ESI-MS detects [M+H]⁺ at m/z 214.2 for intact Boc-protected compound vs. m/z 114.1 for the deprotected amine .
Q. How should researchers address low yields in Suzuki-Miyaura couplings involving this compound-derived intermediates?
Common pitfalls include:
- Pd leaching : Use Pd(OAc)₂ with XPhos ligands to enhance catalyst stability.
- Steric hindrance : Replace bulky aryl boronic acids with smaller substrates.
Yield improvements (from 40% to 65%) are achievable by tuning ligand-to-metal ratios (2:1) and reaction temperature (80–100°C) .
Properties
IUPAC Name |
tert-butyl N-(4-oxocyclohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8H,4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVFPGFWUKBXPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363711 | |
Record name | tert-Butyl (4-oxocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179321-49-4 | |
Record name | tert-Butyl (4-oxocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(4-oxocyclohexyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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